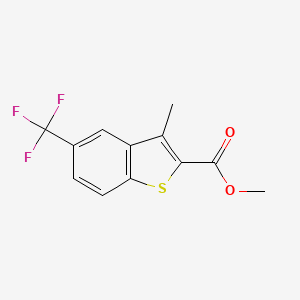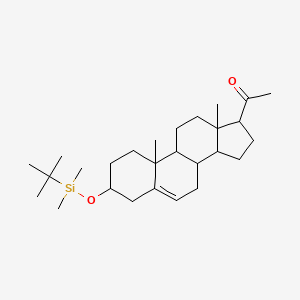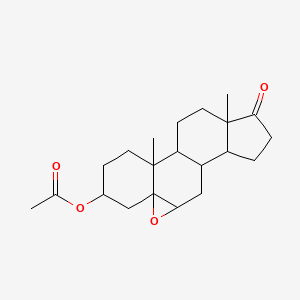
1-Butoxy-2,2,2-trichloroethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butoxy-2,2,2-trichloroethan-1-ol is an organic compound with the molecular formula C6H11Cl3O2 It is characterized by the presence of a butoxy group attached to a trichloroethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butoxy-2,2,2-trichloroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trichloroethanol with butanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-Butoxy-2,2,2-trichloroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields less chlorinated alcohols.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Butoxy-2,2,2-trichloroethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-butoxy-2,2,2-trichloroethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloroethanol moiety can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways and influence physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: Shares the trichloroethanol backbone but lacks the butoxy group.
1-Butoxy-2,2,2-trifluoroethan-1-ol: Similar structure but with fluorine atoms instead of chlorine.
1-Butoxy-2,2-dichloroethan-1-ol: Contains fewer chlorine atoms.
Uniqueness
1-Butoxy-2,2,2-trichloroethan-1-ol is unique due to the combination of the butoxy group and the trichloroethanol backbone. This structure imparts distinct chemical properties, making it valuable for specific synthetic applications and industrial processes.
Propiedades
Número CAS |
18271-85-7 |
|---|---|
Fórmula molecular |
C6H11Cl3O2 |
Peso molecular |
221.5 g/mol |
Nombre IUPAC |
1-butoxy-2,2,2-trichloroethanol |
InChI |
InChI=1S/C6H11Cl3O2/c1-2-3-4-11-5(10)6(7,8)9/h5,10H,2-4H2,1H3 |
Clave InChI |
XBGOHDBCXGXPBA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11999887.png)



![N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-(4-phenylphenoxy)acetamide](/img/structure/B11999915.png)


![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)
![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}hexanamide](/img/structure/B11999947.png)
![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)


